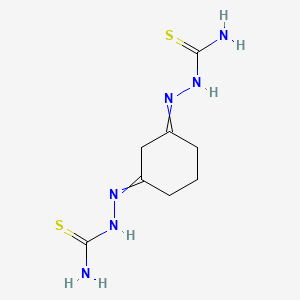
2,2'-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and hydrazine carbothioamide groups
Preparation Methods
The synthesis of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) typically involves the reaction of cyclohexane-1,3-dione with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cycloaddition: It can also undergo cycloaddition reactions, forming new ring structures under specific conditions.
Scientific Research Applications
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane ring structure but differ in their functional groups and reactivity.
Hydrazinecarbothioamide derivatives: These compounds have similar hydrazine carbothioamide groups but may vary in their overall structure and applications .
The uniqueness of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59871-53-3 |
|---|---|
Molecular Formula |
C8H14N6S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
[[3-(carbamothioylhydrazinylidene)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C8H14N6S2/c9-7(15)13-11-5-2-1-3-6(4-5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16) |
InChI Key |
WDAMBCODUKCWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=S)N)CC(=NNC(=S)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)




![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)

![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
